(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine
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Description
(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C20H41NO3Si and its molecular weight is 371.637. The purity is usually 95%.
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Scientific Research Applications
Catalytic Non-Enzymatic Kinetic Resolution
The compound is a potential candidate for catalytic non-enzymatic kinetic resolution (KR) strategies in asymmetric synthesis. Non-enzymatic KR, using chiral catalysts, is crucial for achieving high enantioselectivity and yield in the synthesis of chiral compounds, including alcohols, amines, and carbonyl derivatives. The development of catalytic non-enzymatic procedures provides an alternative to enzyme-based resolutions, extending the toolbox for asymmetric organic synthesis (Pellissier, 2011).
Binary Liquid Organic Mixtures Characterization
In the context of studying binary liquid organic mixtures, the structural features of compounds similar to (R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine can aid in understanding the interactions within mixtures containing cyclic or linear alkanols and cycloalkanes or n-alkanes. This insight is valuable for developing models to predict the behavior of such mixtures in various conditions (González, Fuente, & Cobos, 1996).
Rearrangement of Beta-amino Alcohols
The compound is relevant in studies focusing on the rearrangement of beta-amino alcohols via aziridinium intermediates. Such rearrangements are significant for the synthesis of a variety of amines, offering insights into the manipulation of amino alcohol precursors for generating structurally diverse compounds (Métro, Duthion, Pardo, & Cossy, 2010).
C-N Bond Forming Cross-Coupling Reactions
This compound could be involved in C-N bond forming cross-coupling reactions, a fundamental process in organic synthesis. The creation of C-N bonds using aryl halides and amines, including cyclohexyl amines, is pivotal for constructing nitrogen-containing molecules, essential in pharmaceuticals and agrochemicals (Kantam, Reddy, Srinivas, & Bhargava, 2013).
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO3Si/c1-15(21-18(22)24-19(2,3)4)17-12-10-16(11-13-17)14-23-25(8,9)20(5,6)7/h15-17H,10-14H2,1-9H3,(H,21,22)/t15-,16?,17?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBYCTYFQDFQKP-KLAILNCOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)CO[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CC1)CO[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10741194 |
Source
|
Record name | tert-Butyl {(1R)-1-[4-({[tert-butyl(dimethyl)silyl]oxy}methyl)cyclohexyl]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10741194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672314-58-8 |
Source
|
Record name | Carbamic acid, [(1R)-1-[4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclohexyl]ethyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=672314-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl {(1R)-1-[4-({[tert-butyl(dimethyl)silyl]oxy}methyl)cyclohexyl]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10741194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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